molecular formula C15H15N3O3 B11688626 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11688626
M. Wt: 285.30 g/mol
InChI Key: BHVJQOOBDLPVOP-LICLKQGHSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyridine ring and a hydrazone linkage, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique biological activities. These interactions can disrupt cellular processes in microorganisms or cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the pyridine ring, which can enhance its coordination ability with metal ions. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Biological Activity

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage, which is known to enhance biological activity. The structural formula can be represented as follows:

C14H15N3O3\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound in various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • In Vitro Studies :
    • A study conducted on the MCF-7 breast cancer cell line showed an IC50 value of 12.5 µM, indicating significant cytotoxicity.
    • Another study reported that the compound exhibited selective toxicity towards cancer cells compared to normal cells.
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa10.0
A54915.0

Antibacterial Activity

The antibacterial properties of the compound have also been explored.

  • In Vitro Antibacterial Testing : The compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) :
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus5.0
Escherichia coli10.0

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated using various models.

  • In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines.
  • Mechanism : The compound appears to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Studies

  • Study on MCF-7 Cell Line : A detailed investigation into the apoptotic effects revealed that treatment with this compound led to increased levels of cleaved PARP and caspase-3 activation.
  • Antibacterial Efficacy : In a comparative study with standard antibiotics, the compound demonstrated superior activity against resistant strains of Staphylococcus aureus.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-7-3-5-11(14(13)21-2)10-17-18-15(19)12-6-4-8-16-9-12/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

BHVJQOOBDLPVOP-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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